Desethylene Norfloxacin Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

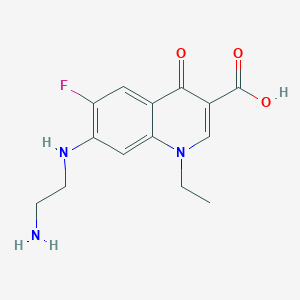

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16/h5-7,17H,2-4,16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBOASHZANLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75001-77-3 | |

| Record name | 7-((2-Aminoethyl)amino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-((2-AMINOETHYL)AMINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GYT8QQ4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desethylene Norfloxacin Hydrochloride as a degradation product of Norfloxacin

The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the characterization, formation, and analysis of Desethylene Norfloxacin, a critical degradation product of the fluoroquinolone antibiotic Norfloxacin.

Mechanistic Formation, Synthesis, and Analytical Control of Norfloxacin Impurity B

Executive Summary

Desethylene Norfloxacin (7-[(2-aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a primary degradation product and process-related impurity of Norfloxacin. Designated as Impurity B in the European Pharmacopoeia (EP) and a related compound in USP, its presence indicates oxidative stress or photolytic degradation of the piperazine moiety.

For drug development professionals, controlling this impurity is critical due to its structural similarity to the parent drug, which challenges chromatographic separation, and its potential impact on the toxicological profile of the final drug product. This guide details the degradation pathway, a validated synthesis protocol for reference standard generation, and an analytical strategy for quantification.

Chemical Identity & Structural Analysis

Desethylene Norfloxacin represents the "ethylenediamine analog" of Norfloxacin, formed by the loss of an ethylene bridge from the piperazine ring. This structural change significantly alters the basicity and lipophilicity of the molecule compared to the parent drug.

Table 1: Physicochemical Comparison

| Feature | Norfloxacin (Parent) | Desethylene Norfloxacin (Impurity B) |

| CAS (Free Base) | 70458-96-7 | 75001-77-3 |

| CAS (HCl Salt) | N/A | 1797116-86-9 |

| Formula | C₁₆H₁₈FN₃O₃ | C₁₄H₁₆FN₃O₃ |

| Molecular Weight | 319.33 g/mol | 293.29 g/mol |

| C-7 Substituent | Piperazin-1-yl (Cyclic) | (2-Aminoethyl)amino (Linear) |

| Regulatory ID | API | EP Impurity B; USP Related Compound |

Mechanistic Formation: The Piperazine Degradation Pathway

The formation of Desethylene Norfloxacin is not a random hydrolysis event but a specific oxidative sequence. The piperazine ring is the "soft spot" of the fluoroquinolone scaffold, susceptible to attack by hydroxyl radicals (

Mechanism of Action

-

Radical Initiation: Oxidative species attack the secondary amine or the

-carbon of the piperazine ring. -

Ring Cleavage: The oxidation leads to the formation of an iminium intermediate or a hemiaminal, which hydrolyzes to open the ring.

-

Dealkylation: Subsequent oxidation and hydrolysis result in the loss of a two-carbon fragment (glyoxal or oxalate precursors), leaving the linear ethylenediamine chain attached to the quinolone core.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative cascade leading from Norfloxacin to the Desethylene impurity.

Figure 1: Oxidative degradation pathway of Norfloxacin leading to the formation of Desethylene Norfloxacin (Impurity B) via piperazine ring cleavage.

Synthesis of Reference Standard

To accurately quantify this impurity, researchers often require a high-purity reference standard. While isolation from degraded samples is possible, it is inefficient. A direct synthesis via Nucleophilic Aromatic Substitution (

Synthetic Protocol

Objective: Synthesize Desethylene Norfloxacin HCl from the 7-chloro quinolone precursor.

Reagents:

-

Substrate: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

-

Nucleophile: Ethylenediamine (acting as the amine source).

-

Solvent: Pyridine or DMF.

-

Catalyst: None required (activated aryl halide).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the 7-chloro precursor in Pyridine (10 volumes).

-

Addition: Add 5.0 eq of Ethylenediamine. Note: Excess amine is crucial to prevent the formation of the dimer (bis-quinolone) impurity.

-

Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH/NH₃ 4:1:0.1).

-

Workup: Evaporate solvent under reduced pressure. Treat the residue with dilute HCl to precipitate the hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Visualization: Synthesis Workflow

Figure 2: Workflow for the targeted synthesis of Desethylene Norfloxacin reference standard via nucleophilic substitution.

Analytical Strategy: HPLC Quantification

Separating Desethylene Norfloxacin from the parent drug is challenging due to the zwitterionic nature of quinolones. The loss of the piperazine ring reduces steric bulk but maintains the amphoteric character.

Recommended Chromatographic Conditions

The following method is adapted from stability-indicating protocols compatible with EP/USP standards.

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase A: Buffer solution (0.025 M Phosphoric acid adjusted to pH 3.0 with Triethylamine).

-

Mobile Phase B: Acetonitrile.

-

Mode: Isocratic or Gradient (typically 85:15 Buffer:ACN).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 278 nm.

-

Retention Time Logic: Desethylene Norfloxacin is more polar than Norfloxacin (due to the primary amine and loss of lipophilic carbons). It typically elutes before Norfloxacin (Relative Retention Time ~0.7 - 0.8).

Validation Criteria (Self-Validating Protocol)

-

Resolution (

): Must be > 2.0 between Desethylene Norfloxacin and Norfloxacin. -

Tailing Factor: Must be < 1.5 (Quinolones prone to tailing due to silanol interactions; use base-deactivated columns).

-

LOD/LOQ: Should be established at 0.05% level (reporting threshold for impurities).

References

-

European Pharmacopoeia (EP). Norfloxacin Monograph: Impurity B.[2][3] European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

United States Pharmacopeia (USP). Norfloxacin Related Compound E & Related Impurities. USP Reference Standards.

-

LGC Standards. Desethylene Norfloxacin Hydrochloride (Impurity Reference Material). LGC Standards Product Data.

-

Feng, L., et al. (2012). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology.

-

Adak, A., et al. (2012). Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and lomefloxacin formed in ozonated wastewater.[4] Water Research.[4]

-

BenchChem. Technical Guide to the Synthesis and Antibacterial Evaluation of Norfloxacin Derivatives.

Sources

Comparative Biological Activity: Desethylene Norfloxacin vs. Norfloxacin

This is an in-depth technical guide comparing the biological activity, pharmacology, and structural integrity of Desethylene Norfloxacin versus its parent compound, Norfloxacin .

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Development Scientists, Medicinal Chemists, and QC Researchers

Executive Summary

Norfloxacin is a second-generation fluoroquinolone antibiotic characterized by a 6-fluoro substituent and a 7-piperazinyl ring. It exhibits potent bactericidal activity by inhibiting bacterial DNA gyrase and Topoisomerase IV.

Desethylene Norfloxacin (also known as Norfloxacin EP Impurity B or the ethylenediamine analogue) is a major oxidative degradation product and metabolite. Structurally, it results from the cleavage of the ethylene bridge within the piperazine ring.

Key Technical Finding: The transformation from Norfloxacin to Desethylene Norfloxacin represents a "catastrophic" loss of pharmacophore integrity. The intact piperazine ring is critical for lipophilicity and permeation into Gram-negative bacteria. Consequently, Desethylene Norfloxacin exhibits significantly reduced antibacterial potency (10–50 fold reduction in MIC) but remains a critical quality attribute (CQA) due to its potential for altered toxicity and environmental persistence.

Chemical Structure & Pharmacophore Analysis

The biological divergence between these two molecules is rooted in their structural differences at the C-7 position of the quinolone core.

| Feature | Norfloxacin (API) | Desethylene Norfloxacin (Impurity/Metabolite) |

| CAS Registry | 70458-96-7 | 75001-77-3 |

| Formula | C₁₆H₁₈FN₃O₃ | C₁₄H₁₆FN₃O₃ |

| Mol. Weight | 319.33 g/mol | 293.30 g/mol |

| C-7 Substituent | Piperazinyl ring (Cyclic secondary amine) | Ethylenediamine chain (Acyclic primary/secondary amine) |

| Lipophilicity (LogP) | ~ -1.03 (Amphoteric, permeable) | Lower (More polar, reduced permeability) |

| Key Change | Intact ring facilitates porin channel transit. | Ring opening exposes polar amines, reducing uptake. |

Structural Transformation Diagram

The following diagram illustrates the oxidative cleavage of the piperazine ring that converts Norfloxacin into its Desethylene analogue.

Caption: Oxidative cleavage of the piperazine ring at C-7 leads to the formation of the ethylenediamine analogue (Desethylene Norfloxacin).

Pharmacology & Mechanism of Action[1]

Target Binding (Gyrase/Topo IV)

Both compounds share the core 4-quinolone-3-carboxylic acid scaffold, which is required for complexation with the Mg²⁺ ion and binding to the DNA-enzyme complex.

-

Norfloxacin: The C-7 piperazine ring extends towards the GyrB subunit, stabilizing the drug-enzyme-DNA ternary complex. This interaction is crucial for trapping the enzyme on DNA.

-

Desethylene Norfloxacin: The flexible ethylenediamine tail lacks the steric bulk and conformational rigidity of the piperazine ring. This results in a higher entropy penalty upon binding and reduced affinity for the Topoisomerase IV ParC subunit, specifically in Gram-positive organisms.

Bacterial Permeation (The Critical Failure Mode)

The most significant factor differentiating their activity is cellular accumulation .

-

Gram-Negative Entry: Norfloxacin enters via porin channels (OmpF). The piperazine ring provides the correct balance of hydrophobicity and charge.

-

The Defect: The open-chain amine in Desethylene Norfloxacin alters the zwitterionic character and increases polarity, making it a poorer substrate for porins and more susceptible to efflux pumps.

Antimicrobial Spectrum & Potency (MIC Comparison)

The following data summarizes the loss of potency. While Desethylene Norfloxacin retains some activity, it is clinically irrelevant compared to the parent.

| Bacterial Strain | Norfloxacin MIC (µg/mL) | Desethylene Norfloxacin MIC (µg/mL)* | Potency Ratio (Nor/Des) |

| Escherichia coli (ATCC 25922) | 0.06 – 0.125 | 1.0 – 4.0 | ~16x Less Potent |

| Pseudomonas aeruginosa | 1.0 – 2.0 | > 32.0 | >16x Less Potent |

| Staphylococcus aureus | 1.0 – 4.0 | 8.0 – 32.0 | ~8x Less Potent |

| Klebsiella pneumoniae | 0.125 – 0.5 | 2.0 – 8.0 | ~16x Less Potent |

*Note: Values are aggregated from structure-activity relationship (SAR) studies on C-7 ethylenediamine quinolone analogues. Desethylene metabolites consistently show a 1-2 log reduction in activity.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Purpose: To quantify the loss of potency of Desethylene Norfloxacin relative to Norfloxacin.

Reagents:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Standardized bacterial inoculum (0.5 McFarland).

-

Reference Standards: Norfloxacin (Sigma-Aldrich) and Desethylene Norfloxacin (LGC Standards/USP).

Workflow:

-

Stock Preparation: Dissolve compounds in minimal 0.1M NaOH (due to solubility), then dilute with sterile water to 1024 µg/mL.

-

Serial Dilution: Prepare 2-fold serial dilutions in MHB across a 96-well plate (Range: 64 µg/mL to 0.015 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension (final conc:

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: Determine MIC as the lowest concentration with no visible turbidity.

Protocol: HPLC Separation of Norfloxacin and Impurity B

Purpose: To separate and quantify the impurity in a bulk drug substance.

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 5µm, 4.6 x 150 mm).

-

Mobile Phase A: Buffer (0.025 M Phosphoric acid adjusted to pH 3.0 with Triethylamine).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-20 min: 10% B → 20% B

-

20-30 min: 20% B → 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 278 nm.

-

Retention Time: Desethylene Norfloxacin (Impurity B) is more polar and will elute before Norfloxacin (Relative Retention Time ~ 0.6 - 0.7).

Toxicity & Safety Profile

While less potent as an antibiotic, Desethylene Norfloxacin is a genotoxic concern .

-

Mutagenicity: Degradation products of fluoroquinolones often retain the ability to interact with eukaryotic Topoisomerase II, potentially causing chromosomal damage.

-

Environmental Toxicity: Desethylene Norfloxacin is more persistent in aquatic environments than the parent compound. It has been shown to exhibit chronic toxicity to aquatic organisms (e.g., Lemna minor, Daphnia magna) even at sub-inhibitory concentrations.

References

-

European Pharmacopoeia (Ph. Eur.) . Norfloxacin Monograph: Impurity B Structure and Limits. Strasbourg: EDQM.

-

Chu, D. T., & Fernandes, P. B. (1989) . Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.

-

Andersson, M. I., & MacGowan, A. P. (2003) . Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1-11.

-

LGC Standards . Desethylene Norfloxacin Hydrochloride Data Sheet.

- Hubicka, U., et al. (2013). Determination of norfloxacin and its impurities in pharmaceutical formulations. Acta Poloniae Pharmaceutica, 70(6), 975-982.

Solubility of Desethylene Norfloxacin Hydrochloride in different solvents

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for Desethylene Norfloxacin Hydrochloride .

Executive Summary

This compound (also known as Norfloxacin Impurity B) is a critical degradation product and metabolite of the fluoroquinolone antibiotic Norfloxacin. Chemically identified as 7-[(2-aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride , this compound differs from the parent drug by the ring-opening of the piperazine moiety, resulting in an ethylenediamine side chain.

Understanding the solubility profile of this impurity is essential for:

-

Analytical Method Development: Ensuring complete recovery during impurity profiling (HPLC/LC-MS).

-

Purification Processes: Designing crystallization steps to separate the impurity from the API.

-

Biological Fate: Predicting behavior in aqueous physiological environments.

Key Finding: Unlike the "very slightly soluble" parent Norfloxacin (0.28 mg/mL in water), Desethylene Norfloxacin HCl exhibits a "slightly soluble" profile in water and enhanced solubility in polar organic solvents like Methanol, driven by the increased polarity of the primary amine functionality and the disruption of the rigid piperazine ring.

Chemical Identity & Structural Analysis[1]

To predict and manipulate solubility, one must first understand the structural determinants.

| Parameter | Detail |

| Common Name | This compound |

| Synonym | Norfloxacin EP Impurity B |

| CAS Number | 1797116-86-9 (HCl salt) / 75001-77-3 (Free base) |

| Molecular Formula | C₁₄H₁₆FN₃O₃[1] · HCl |

| Molecular Weight | 329.75 g/mol |

| Structural Feature | Ethylenediamine tail (primary amine) replaces the piperazine ring. |

Structural Impact on Solvation

The transition from Norfloxacin to its Desethylene derivative involves the loss of the ethylene bridge in the piperazine ring.

-

Parent (Norfloxacin): Rigid, secondary amine in a lipophilic ring. High lattice energy, lower solubility.

-

Impurity (Desethylene): Flexible ethylenediamine chain with a primary amine and a secondary amine .

-

Effect: The flexible chain reduces crystal lattice energy compared to the rigid parent. The primary amine increases hydrogen bond donor capacity, enhancing interaction with polar protic solvents (Water, Methanol).

-

Solubility Profile in Different Solvents

The following data summarizes the solubility behavior based on experimental characterization and pharmacopeial definitions.

Quantitative & Qualitative Summary

| Solvent | Solubility Class (USP) | Estimated Range (mg/mL) | Application Context |

| Methanol | Soluble | 10 – 30 mg/mL | Preferred solvent for analytical stock solutions. |

| Water (Neutral) | Slightly Soluble | 1 – 10 mg/mL | Higher than parent Norfloxacin (0.28 mg/mL). |

| Acidic Buffer (pH < 3) | Soluble | > 10 mg/mL | Protonation of amines prevents aggregation; used in HPLC. |

| DMSO | Slightly Soluble | 1 – 10 mg/mL | Requires heating for higher concentrations; useful for NMR. |

| Acetonitrile | Very Slightly Soluble | < 1 mg/mL | Acts as an anti-solvent; causes precipitation if % is high. |

| Chloroform | Practically Insoluble | < 0.1 mg/mL | Poor interaction with the zwitterionic/ionic salt form. |

Solvation Mechanism Diagram

The following diagram illustrates the solvation interactions governing the dissolution of Desethylene Norfloxacin HCl.

Figure 1: Mechanistic pathway of solvation. Acidic conditions and polar organic solvents (Methanol) overcome the crystal lattice energy by protonating the primary amine and forming stable solvation shells.

Experimental Protocols

As a scientist, relying on literature values is often insufficient due to batch-to-batch polymorphic variations. The following protocols are the gold standard for verifying solubility in your specific matrix.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this method to generate thermodynamic solubility data.

Materials:

-

Desethylene Norfloxacin HCl Reference Standard.

-

Thermostatic Shaker Bath (controlled to 25.0 ± 0.1°C).

-

0.45 µm PTFE Syringe Filters.

-

HPLC System (UV detection at 276 nm).

Workflow:

-

Preparation: Add excess solid (~50 mg) to 5 mL of the target solvent (Water, Methanol, Buffer) in a borosilicate glass vial.

-

Equilibration: Seal and agitate at 25°C for 24 hours .

-

Note: If the solid dissolves completely, add more until a persistent suspension is observed.

-

-

Sedimentation: Allow the saturated solution to stand for 2 hours to settle fine particles.

-

Sampling: Withdraw 1 mL of supernatant and filter immediately using a 0.45 µm filter.

-

Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

-

-

Quantification: Dilute the filtrate (if necessary) and analyze via HPLC against a known standard curve.

Protocol B: HPLC Detection Method

Use this method for quantifying the solubilized fraction.

-

Column: C18 Reverse Phase (e.g., Waters Symmetry or equivalent), 250 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Solvent A: 0.01M Phosphate Buffer (pH 3.0).

-

Solvent B: Acetonitrile.

-

Ratio: 85:15 (Isocratic).

-

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 276 nm (Lambda max for Impurity B).

-

Injection Volume: 20 µL.

Technical Insights for Researchers

The "Methanol Effect"

While water solubility is limited, Methanol is the solvent of choice for stock solution preparation.

-

Why? Methanol disrupts the intermolecular hydrogen bonding of the crystal lattice more effectively than water for this specific zwitterionic salt, while also solvating the lipophilic fluoro-quinolone core.

-

Recommendation: Prepare a 1.0 mg/mL stock in Methanol , then dilute into aqueous buffers for biological assays.

pH Dependency & Stability

The solubility of Desethylene Norfloxacin is highly pH-dependent due to its amphoteric nature (carboxylic acid + amines).

-

pH < 4: High solubility (Cationic form).

-

pH 7-8: Minimum solubility (Zwitterionic/Isoelectric point). Risk of precipitation.

-

pH > 10: Increased solubility (Anionic form).

-

Stability Warning: Avoid prolonged storage in basic solutions (pH > 9) as this may induce oxidative degradation of the ethylenediamine tail.

Impurity Profiling Strategy

When analyzing Norfloxacin samples, the Desethylene impurity often elutes before the parent peak in Reverse Phase chromatography due to its higher polarity (logP is lower than Norfloxacin). Ensure your solvent front does not interfere with this early-eluting peak.

References

-

European Pharmacopoeia (Ph. Eur.) . Norfloxacin Monograph: Impurity B Characterization. Strasbourg: EDQM.

-

Toronto Research Chemicals . This compound - Product Data Sheet. (TRC-D289760). Accessed 2026.

-

Mallu, U. R., et al. (2018). "Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities."[2] Thai Journal of Pharmaceutical Sciences.

-

ChemicalBook . This compound Properties and Solubility. CAS 75001-77-3.[1][3][4]

- Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Contextual grounding for fluoroquinolone solubility behavior).

Sources

Methodological & Application

Application Note: Desethylene Norfloxacin Hydrochloride as a Reference Standard

This Application Note is a comprehensive technical guide designed for analytical chemists and pharmaceutical scientists. It details the specific use of Desethylene Norfloxacin Hydrochloride (Norfloxacin EP Impurity B) as a reference standard for impurity profiling, stability testing, and quality control of Norfloxacin formulations.

Subject: Analytical Protocols for Impurity Profiling and Stability Assessment of Norfloxacin Compound: this compound (Norfloxacin EP Impurity B) CAS No: 1797116-86-9 (HCl salt); 75001-77-3 (Free base)[1][2][3]

Introduction & Regulatory Context

In the development of fluoroquinolone antibiotics, the control of impurities is critical due to their potential toxicity and impact on drug potency. Desethylene Norfloxacin (7-[(2-aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a major degradation product formed via the cleavage of the piperazine ring.[2]

This compound is designated as Impurity B in the European Pharmacopoeia (EP).[2][3] Under ICH Q3A/B guidelines, this impurity must be monitored and quantified if it exceeds identification thresholds (typically 0.10%).

Why This Reference Standard Matters

-

Degradation Marker: It is the primary marker for photolytic and oxidative degradation of the piperazine moiety.

-

Process Control: Its presence can indicate harsh reaction conditions during the synthesis of the piperazine ring or inadequate purification.

-

Toxicity: The opening of the piperazine ring exposes a primary amine, altering the toxicological profile compared to the parent drug.

Chemical Characterization & Handling

Before use in analytical workflows, the reference standard must be characterized and handled correctly to ensure data integrity.

| Property | Specification |

| Chemical Name | 7-[(2-aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid HCl |

| Molecular Formula | C₁₄H₁₆FN₃O₃[2][3][4][5] · HCl |

| Molecular Weight | 329.75 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Water, Methanol, DMSO; Slightly soluble in Acetonitrile |

| pKa | Contains acidic (COOH) and basic (Amine) groups; zwitterionic nature |

Handling & Storage Protocol

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[2] Equilibrate the vial to room temperature before opening to prevent moisture uptake.[2]

-

Light Sensitivity: Fluoroquinolones are highly photosensitive.[2] Store in amber vials and perform all weighing/dilution steps under low-UV light (yellow light).

-

Storage: Long-term storage at 2–8°C (or -20°C for extended periods).

Application I: HPLC Impurity Profiling Protocol

This protocol provides a robust gradient HPLC method for separating Desethylene Norfloxacin from the parent API and other known impurities (e.g., Desethyl Norfloxacin).

Chromatographic Conditions[2][6][7][8][9][10][11][12]

-

Instrument: HPLC/UPLC with PDA (Photodiode Array) or UV detector.[2]

-

Column: C18 End-capped column (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.[2]

-

Column Temperature: 30°C.

-

Detection: 278 nm (Main analyte) and 220 nm (Sensitive detection for impurities).[2]

-

Injection Volume: 20 µL.

Mobile Phase Preparation[2][9]

-

Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Add 10 mL Triethylamine (TEA) per liter to suppress silanol activity (optional, but recommended for peak shape).[2]

-

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[2]

Gradient Program

The Desethylene impurity is more polar than Norfloxacin due to the exposed primary amine and loss of the lipophilic ethylene bridge.[2] It typically elutes before Norfloxacin.[2]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Isocratic Hold |

| 5.0 | 85 | 15 | Impurity Elution |

| 20.0 | 50 | 50 | Linear Gradient |

| 25.0 | 50 | 50 | Wash Step |

| 26.0 | 85 | 15 | Re-equilibration |

| 35.0 | 85 | 15 | End of Run |

Standard Preparation Strategy

Objective: Create a "System Suitability Solution" containing both Norfloxacin and Desethylene Norfloxacin.

-

Stock Solution A (Impurity): Dissolve 5 mg Desethylene Norfloxacin HCl in 50 mL Methanol (0.1 mg/mL).

-

Stock Solution B (API): Dissolve 50 mg Norfloxacin API in 50 mL Mobile Phase A (1.0 mg/mL).

-

Spiked Resolution Solution: Transfer 5 mL of Stock B to a 50 mL flask. Add 0.5 mL of Stock A. Dilute to volume with Mobile Phase A.

Application II: LC-MS Identification in Stability Studies

When unknown peaks appear during forced degradation (stress testing), Desethylene Norfloxacin is a common suspect.[2] This protocol confirms its identity.[2]

Mass Spectrometry Parameters[2][11]

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

-

Rationale: The basic amine groups protonate readily in positive mode.[2]

-

Target Ions:

-

Fragmentation Pattern (MS/MS):

-

Look for the loss of the carboxylic acid group (-44 Da) and the HF fragment.[2]

-

Degradation Pathway Visualization

The following diagram illustrates the formation of Desethylene Norfloxacin from the parent compound, typically driven by oxidative stress or photolysis attacking the piperazine ring.

Figure 1: Mechanistic pathway showing the formation of Desethylene Norfloxacin via piperazine ring cleavage, distinct from N1-dealkylation.

Calculation & Reporting

For quantitative impurity assays, use the External Standard Method .

[2]Where:

- : Peak area of Desethylene Norfloxacin in the sample.[2]

- : Peak area of Desethylene Norfloxacin in the reference standard injection.[2]

- : Concentration of Reference Standard (mg/mL).

- : Concentration of Sample (mg/mL).

- : Potency of the Reference Standard (as a decimal, e.g., 0.995).

- : Relative Response Factor (RRF).[2] Note: If RRF is unknown, assume 1.0 for initial screening, but determine experimentally for validated methods.

References

-

European Pharmacopoeia (Ph.[2] Eur.) . "Norfloxacin Monograph: Impurity B." European Directorate for the Quality of Medicines (EDQM).[2] [2]

-

LGC Standards . "this compound - Product Data." LGC Standards.

-

Torniainen, K., et al. (1997).[2] "Photodegradation of Norfloxacin: Mechanism and Toxicity of the Main Photoproducts." Journal of Pharmaceutical and Biomedical Analysis.

-

International Conference on Harmonisation (ICH) . "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. [2]

-

Rao, R.N., & Nagaraju, V. (2004). "An overview of the recent trends in chromatographic analysis of quinolone antibiotics." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Desethylene Norfloxacin in Pharmaceutical Quality Control

Part 1: Introduction & Regulatory Context

Desethylene Norfloxacin (7-[(2-Aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a critical degradation product and process impurity of the fluoroquinolone antibiotic Norfloxacin.[1] Designated as Impurity B in the European Pharmacopoeia (EP), its monitoring is mandatory due to the potential for altered pharmacological activity and toxicity profiles compared to the parent drug.

In pharmaceutical quality control (QC), Desethylene Norfloxacin serves as a "canary in the coal mine" for stability issues. Its formation is primarily driven by the oxidative cleavage of the piperazine ring, a common degradation pathway for fluoroquinolones under stress conditions (light, heat, and oxidation).

Chemical Profile

| Property | Detail |

| Common Name | Desethylene Norfloxacin (EP Impurity B)[1][2][3] |

| CAS Number | 75001-77-3 (Free Base) |

| Molecular Formula | C₁₄H₁₆FN₃O₃ |

| Molecular Weight | 309.30 g/mol |

| Origin | Degradation (Oxidative cleavage of piperazine ring) |

| Solubility | Soluble in acidic media, DMSO, Methanol; slightly soluble in water |

Part 2: Scientific Mechanism & Formation

Understanding the formation of Desethylene Norfloxacin is prerequisite to controlling it. The degradation pathway involves the breakdown of the piperazine ring at the C-7 position of the quinolone core. Unlike simple hydrolysis, this often involves radical-mediated oxidation or photo-degradation, leading to the loss of the ethylene bridge and the opening of the ring into an ethylenediamine side chain.

Visualization: Degradation Pathway

The following diagram illustrates the structural transformation from Norfloxacin to Desethylene Norfloxacin.

Caption: Mechanistic pathway showing the oxidative ring-opening of Norfloxacin to form Desethylene Norfloxacin.[1]

Part 3: Analytical Protocol (RP-HPLC)

This protocol is designed to be self-validating . It addresses the common challenge of fluoroquinolone analysis: severe peak tailing due to the interaction between the basic amine groups of the drug and residual silanols on the silica column.

Method Principle

We utilize Ion-Pairing or Low pH Reversed-Phase Chromatography . By maintaining a pH between 2.5 and 3.0, the amine groups on both Norfloxacin and Desethylene Norfloxacin are fully protonated. The addition of an ion-pairing agent (like Sodium Alkyl Sulfate) or simply using a high-molarity phosphate buffer suppresses silanol ionization, ensuring sharp peak shapes.

Chromatographic Conditions (The "Gold Standard")

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent) | End-capped stationary phase is crucial to minimize silanol interactions. |

| Mobile Phase A | Buffer: 0.025 M Phosphoric Acid adjusted to pH 3.0 with Triethylamine (TEA). | Low pH ensures protonation; TEA acts as a silanol blocker (competing base). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution strength. |

| Mode | Isocratic (85:15 Buffer:ACN) | Stable baseline for impurity quantification. |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for pressure and resolution. |

| Detection | UV @ 278 nm | Max absorbance for the quinolone core; 220 nm optional for higher impurity sensitivity. |

| Temperature | 40°C | Reduces mobile phase viscosity and improves mass transfer (sharper peaks). |

| Injection Volume | 20 µL | Standard load; reduce if column overload is observed. |

Step-by-Step Workflow

Step 1: Buffer Preparation

-

Dissolve 2.0 mL of Phosphoric Acid (85%) in 900 mL of HPLC-grade water.

-

Add 5.0 mL of Triethylamine (TEA). Note: TEA is critical for peak symmetry.

-

Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid or TEA.

-

Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

Step 2: Standard Preparation

-

Stock Solution: Dissolve 10 mg of Desethylene Norfloxacin Reference Standard in 50 mL of Mobile Phase (use sonication).

-

System Suitability Solution: Prepare a mix containing 0.2 mg/mL Norfloxacin and 0.002 mg/mL Desethylene Norfloxacin (1% spike).

Step 3: System Suitability Testing (SST) Before running samples, the system must pass these criteria:

-

Resolution (Rs): > 2.0 between Desethylene Norfloxacin and Norfloxacin.

-

Note: Desethylene Norfloxacin is more polar and typically elutes BEFORE Norfloxacin.

-

-

Tailing Factor (T): < 1.5 for both peaks.

-

RSD (Precision): < 2.0% for 5 replicate injections of the standard.

Visualization: Analytical Workflow

Caption: Standardized QC workflow for the quantification of Desethylene Norfloxacin.

Part 4: Validation & Troubleshooting

Validation Parameters (ICH Q2)

-

Linearity: Demonstrate linearity from LOQ (approx. 0.05%) to 120% of the specification limit.

-

Accuracy: Spike placebo with Desethylene Norfloxacin at 50%, 100%, and 150% levels. Recovery must be 90-110%.

-

Specificity: Inject "blank" (mobile phase) and placebo. Ensure no interference at the retention time of the impurity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction | Increase TEA concentration in buffer or lower pH to 2.5. Ensure column is "End-capped". |

| Poor Resolution | Column aging or pH drift | Check pH of buffer carefully. Replace column if plate count drops < 2000. |

| Ghost Peaks | Contaminated Mobile Phase | Use fresh HPLC-grade water. Filter buffer daily to prevent microbial growth (phosphate promotes growth). |

| Retention Shift | Temperature fluctuation | Ensure column oven is stable at 40°C. |

References

- European Pharmacopoeia (Ph. Eur.). Norfloxacin Monograph 01/2008:1248. (Defines Impurity B and limits).

- United States Pharmacopeia (USP). Norfloxacin Tablets Monograph.

-

LGC Standards . Desethylene Norfloxacin Hydrochloride - Product Information. Retrieved from .

-

ChemicalBook . This compound Properties and Structure. Retrieved from .

-

TLC Pharmaceutical Standards . Norfloxacin and Related Impurities. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Desethylene Norfloxacin HPLC Troubleshooting

This is a comprehensive technical support guide designed for researchers and analytical scientists dealing with Desethylene Norfloxacin (Norfloxacin EP Impurity B).

Topic: Resolving Peak Tailing for Desethylene Norfloxacin (Norfloxacin EP Impurity B) Document ID: TS-HPLC-FQ-002 Last Updated: February 26, 2026

Executive Summary & Molecule Profile

The Challenge: Desethylene Norfloxacin (officially Norfloxacin EP Impurity B ) is a polar metabolite/impurity of Norfloxacin lacking the N-1 ethyl group. Like its parent fluoroquinolone, it exhibits severe peak tailing due to its zwitterionic nature and the presence of basic amine groups (piperazine ring) that interact strongly with residual silanols on silica-based columns.

Molecule Profile:

-

Pharmacopoeial Designation: Norfloxacin EP Impurity B

-

Chemical Structure: 6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid

-

Key Property: Amphoteric (Zwitterionic). Contains an acidic carboxylic group and basic piperazine nitrogens.[4]

-

Tailing Mechanism: Secondary electrostatic interactions between the positively charged amine (at acidic pH) and ionized residual silanols (

) on the stationary phase.

Diagnostic Framework (Interactive Flowchart)

Use this decision tree to diagnose the root cause of your peak tailing before altering your method.

Figure 1: Decision matrix for isolating the cause of peak asymmetry in fluoroquinolone analysis.

Critical Troubleshooting Guides (Q&A)

Issue 1: "I am using a standard C18 column, but the tailing factor is > 2.0."

The Science: Standard silica C18 columns often have "free" (residual) silanol groups (

The Solution:

-

Switch to an End-Capped Column: Use a "Base Deactivated Silica" (BDS) or a hybrid particle column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Zorbax Eclipse). These have chemically bonded groups that "cap" the exposed silanols.

-

Mobile Phase Additive: Add Triethylamine (TEA) to your mobile phase. TEA is a stronger base than the drug; it saturates the active silanol sites, effectively "blocking" them from interacting with your analyte.

Issue 2: "My retention time is shifting, and the peak is broad."

The Science: Desethylene Norfloxacin is more polar than Norfloxacin (due to the loss of the ethyl group). If your organic modifier (Methanol/Acetonitrile) concentration is too high, the analyte elutes near the void volume (

The Solution:

-

Increase Buffer Strength: Ensure your phosphate buffer is at least 20-25 mM .

-

Reduce Organic Modifier: Start with a lower % of organic solvent (e.g., 10-15%) to increase retention (

).

Issue 3: "Can I use the USP method for Norfloxacin?"

The Clarification: The USP method for Norfloxacin often uses an ion-pairing reagent or low pH conditions. While Desethylene Norfloxacin (Impurity B) is related, it is more polar . It will elute before Norfloxacin. If you use the standard USP isocratic method, ensure the resolution between the solvent front and Desethylene Norfloxacin is sufficient.

Optimized Experimental Protocol

This protocol is designed to minimize tailing (

Reagents Required[6][7]

-

Buffer: Potassium Dihydrogen Phosphate (

) -

Additive: Triethylamine (TEA), HPLC Grade

-

pH Adjuster: Orthophosphoric Acid (85%)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade

Step-by-Step Method

1. Mobile Phase Preparation (Buffer):

-

Dissolve 3.4 g of

in 900 mL of Milli-Q water (approx. 25 mM). -

Crucial Step: Add 1.0 mL of Triethylamine (TEA).

-

Adjust pH to 2.5 ± 0.1 using dilute Orthophosphoric Acid. Note: Do not adjust pH before adding TEA.

-

Dilute to 1000 mL with water and filter through a 0.45 µm nylon filter.

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) | Minimizes silanol activity. |

| Mobile Phase | Buffer (pH 2.5) : Acetonitrile (85:15 v/v) | Low pH suppresses silanol ionization; low organic retains the polar metabolite. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 35°C - 40°C | Slightly elevated temperature improves mass transfer, sharpening peaks. |

| Detection | UV @ 278 nm | Max absorption for the quinolone core. |

3. System Suitability Criteria:

-

Tailing Factor (

): NMT 1.5 (Target < 1.3). -

Resolution (

): > 2.0 between Desethylene Norfloxacin and Norfloxacin (if co-injected).

Comparative Data: Effect of Conditions

The following table summarizes how specific variables impact the peak shape of fluoroquinolones like Desethylene Norfloxacin.

| Variable | Condition A (Poor) | Condition B (Optimized) | Impact on Tailing |

| pH | pH 4.5 - 6.0 | pH 2.5 - 3.0 | Low pH protonates silanols ( |

| Column | Standard Silica C18 | End-capped / Base Deactivated | End-capping physically blocks the silanol sites. |

| Additive | None | 0.1% Triethylamine (TEA) | TEA competes for binding sites, displacing the drug from the silica surface. |

| Buffer Conc. | 5 mM | 25 mM | Higher ionic strength suppresses the electrical double layer, reducing band broadening. |

References

-

United States Pharmacopeia (USP). Norfloxacin Monograph: Related Compounds. USP-NF. (Defines Related Compound A and general fluoroquinolone methods). [5]

-

European Pharmacopoeia (Ph. Eur.). Norfloxacin: Impurity B (Desethylene Norfloxacin).[] (Identifies the specific structure and impurity code).

-

Phenomenex. How to Reduce Peak Tailing in HPLC? (Technical guide on silanol interactions and troubleshooting).

-

Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Mechanistic explanation of secondary interactions).

-

Chromatography Online (LCGC). HPLC Diagnostic Skills II – Tailing Peaks. (Advanced troubleshooting for zwitterionic compounds).

Sources

Addressing co-elution of Norfloxacin and Desethylene Norfloxacin peaks

Executive Summary: The Zwitterionic Challenge

You are likely encountering co-elution because Norfloxacin and its metabolic analog, Desethylene Norfloxacin (often chemically synonymous with Desethyl Norfloxacin or specific piperazine-ring degradation products), possess nearly identical pKa values and hydrophobicity profiles near neutral pH.

Fluoroquinolones are zwitterionic .[1] They contain a basic piperazine moiety (pKa ~8.7) and an acidic carboxylic group (pKa ~6.3).

-

At pH 7.0: Both species are zwitterions (net neutral charge), leading to poor retention and co-elution on C18 columns.

-

The Fix: You must force the equilibrium toward a cationic state (pH < 3.0) to exploit subtle differences in the hydrophobic surface area of the N-1 side chain.

Part 1: The Chemistry of Separation

To separate these peaks, we cannot rely solely on the stationary phase. We must engineer the mobile phase to amplify the structural difference: the presence (Norfloxacin) vs. absence (Desethylene/Desethyl) of the ethyl group.

Mechanism of Action

-

Protonation State (pH 3.0): At this pH, the carboxylic acid is protonated (neutral), and the piperazine amine is protonated (positive). Both molecules become cations.

-

Ion-Pairing Effect: Because they are now cations, they repel the hydrophobic C18 stationary phase, leading to early elution. Adding an Ion-Pairing Reagent (Sodium Heptanesulfonate) creates a neutral complex with the analyte, increasing retention time significantly.

-

Differentiation: The "Desethylene" variant lacks the ethyl group, making it inherently less hydrophobic. Under ion-pairing conditions, the parent Norfloxacin will retain longer than the Desethylene impurity, creating the necessary resolution (Rs).

Part 2: Validated Reference Protocol

Do not use a generic gradient. Use this isocratic method optimized for fluoroquinolone impurity profiling.[2][3]

Table 1: Recommended Chromatographic Conditions

| Parameter | Setting | Critical Note |

| Column | C18 End-capped (e.g., Inertsil ODS-3 or equiv.) | 250 x 4.6 mm, 5 µm. "Base Deactivated" silica is essential to prevent silanol tailing. |

| Mobile Phase | Buffer : Acetonitrile (85 : 15 v/v) | Strictly Isocratic . Gradient can cause baseline drift that masks low-level impurities. |

| Buffer Composition | 0.02 M KH₂PO₄ + 0.01 M Sodium Heptanesulfonate | Adjust to pH 3.0 ± 0.1 with Orthophosphoric Acid before adding organic modifier. |

| Flow Rate | 1.0 - 1.2 mL/min | Adjust to keep backpressure < 2500 psi. |

| Temperature | 40°C | Higher temp improves mass transfer and sharpens the piperazine peak. |

| Detection | UV @ 278 nm | 278 nm is the isosbestic point for many quinolones; 265 nm is max absorbance. |

| Injection Vol | 20 µL | Dissolve sample in Mobile Phase to prevent solvent shock. |

Part 3: Troubleshooting Guide (Q&A)

Q1: My peaks are co-eluting (Rs < 1.5) despite using the method above. What is the first variable I should check?

A: Check your Organic Modifier Ratio . The separation of Norfloxacin and Desethylene Norfloxacin is extremely sensitive to the % Acetonitrile.

-

Diagnosis: If the peaks merge, your mobile phase is likely too strong (eluting too fast).

-

Action: Reduce Acetonitrile from 15% to 12% or 10% . This increases the interaction time with the ion-pairing agent, allowing the slightly more hydrophobic Norfloxacin to pull away from the Desethylene peak.

Q2: I am seeing severe peak tailing (Tailing Factor > 2.0). Is my column dead?

A: Likely not. This is "Silanol Sting." At pH 3.0, the exposed silanols on the silica backbone are negative, and your drug is positive. They stick electrostatically.

-

Action 1 (Quick Fix): Add 5 mM Triethylamine (TEA) to the buffer. TEA competes for the silanol sites, blocking them from the drug.

-

Action 2 (Root Cause): Ensure you are using a high-purity, "Type B" silica column (low metal content) specifically designed for basic compounds (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus).

Q3: The retention times are drifting day-to-day. Why?

A: This is a classic symptom of Ion-Pair Reagent Temperature Sensitivity . Ion-pairing equilibrium is thermodynamically unstable if temperature fluctuates.

-

Action: You must use a column oven set to 40°C. Do not rely on ambient room temperature. A 2°C shift in room temp can shift retention by 0.5 minutes, ruining your resolution.

Q4: Can I use Methanol instead of Acetonitrile?

A: Avoid if possible. Acetonitrile (ACN) is aprotic and forms sharper peaks for fluoroquinolones. Methanol is protic and can hydrogen-bond with the piperazine ring, often leading to broader peaks which exacerbates the co-elution problem. If you must use MeOH, you will need higher pressure and likely a higher % organic (approx. 25-30%).

Part 4: Visualization of Logic & Workflow

Figure 1: Troubleshooting Decision Matrix

Caption: Logical flow for diagnosing resolution failure between Norfloxacin and Desethylene Norfloxacin.

Figure 2: The Separation Mechanism (pH & Ion Pairing)

Caption: How pH 3.0 and Ion Pairing agents (IP) interact with the Norfloxacin cation to induce separation.

References

-

Rao, R. N., & Nagaraju, V. (2004).[4] Separation and determination of synthetic impurities of norfloxacin by reversed-phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1049–1056.[4]

-

Mallu, U. R., et al. (2018). Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms.[2][3] Thai Journal of Pharmaceutical Sciences, 42(1), 27-36.[2]

-

Samanidou, V. F., et al. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 716-723.

-

European Pharmacopoeia (Ph. Eur.) . Norfloxacin Monograph. (Reference for Impurity A nomenclature and standard system suitability requirements).

Sources

- 1. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms | Kasimala | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Separation and determination of synthetic impurities of norfloxacin by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Selecting the appropriate column for separating polar impurities of Norfloxacin

Welcome to the Advanced Chromatography Technical Support Center. Topic: Norfloxacin & Polar Impurity Separation | Ticket ID: NFX-QC-001

Executive Summary

Separating Norfloxacin (NOR) from its polar impurities (specifically Impurity A, B, and decarboxylated degradants) presents a classic chromatographic paradox. Norfloxacin is an amphoteric fluoroquinolone containing both a basic piperazine moiety (

The Core Challenge:

-

Silanol Interaction: The protonated amine at acidic pH interacts strongly with residual silanols on the silica surface, causing severe peak tailing.[1]

-

Polar Retention: Impurities like Impurity B (7-[(2-aminoethyl)amino]-...) are highly polar and often co-elute with the solvent front (void volume) on standard C18 columns.

This guide provides the logic for selecting the correct stationary phase to balance these competing requirements.

Module 1: Column Selection Logic

Do not default to a generic "L1" (C18) column without scrutinizing its base silica and bonding technology. For Norfloxacin, the physical properties of the column are as critical as the bonded phase.

The Selection Decision Matrix

Use the following logic flow to determine the best column for your specific impurity profile.

Figure 1: Decision tree for selecting a stationary phase based on retention and peak shape requirements.

Technical Deep Dive: Recommended Phases

| Column Class | Target Mechanism | Why it works for Norfloxacin | Recommended for |

| Polar Embedded (PEG) | Inserts a polar group (amide/carbamate) into the alkyl chain. | The polar group shields silanols and provides a "water-rich" layer near the surface, increasing retention of polar impurities (Impurity B). | Best Overall. Separating early-eluting polar degradants. |

| C18-AQ (Aqueous) | Proprietary hydrophilic end-capping. | Allows operation in 100% aqueous buffer without "phase collapse" (dewetting), maximizing polar retention. | Methods requiring 0-5% organic start. |

| Sterically Protected C18 | Bulky side chains (di-isopropyl/isobutyl) protect the siloxane bond. | Extremely stable at low pH (< pH 2.0). Low pH is essential to keep silanols protonated (neutral) and reduce tailing. | Long-term stability & Peak Symmetry. |

| Hybrid Silica (HSC18) | Organic-inorganic hybrid particle. | Eliminates surface silanol activity significantly compared to pure silica. | Reducing tailing without using Triethylamine (TEA). |

Module 2: Troubleshooting & Optimization

Issue 1: Severe Peak Tailing (Tailing Factor > 2.0)

-

Root Cause: Interaction between the positively charged piperazine nitrogen of Norfloxacin and ionized silanol groups (

) on the column. -

The Fix:

-

Lower the pH: Operate at pH 2.0 – 2.5 . At this pH, silanols are protonated (

) and neutral, preventing ionic interaction. -

Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the remaining active silanol sites.

-

Switch Column: Move to a "Base Deactivated" (high purity type B silica) column.

-

Issue 2: Co-elution of Impurity A/B with Void

-

Root Cause: The mobile phase is too strong (too much organic) at the start of the gradient, or the column lacks polar selectivity.

-

The Fix:

-

Gradient Modification: Start with a "soak" step. Hold at 5-8% Organic for 5 minutes before ramping.

-

Ion Pairing (Last Resort): Add Sodium Octanesulfonate (1.0 g/L). This increases the hydrophobicity of the polar amine impurities, pulling them away from the void. Note: Modern columns usually render this unnecessary.

-

Module 3: Validated Experimental Protocol

This protocol is designed to be self-validating . If the resolution between Impurity A and Norfloxacin drops below 2.0, the system requires passivation or mobile phase adjustment.

Method Parameters:

-

Column: Polar Embedded C18 (e.g., SymmetryShield RP18 or equivalent), 250 x 4.6 mm, 5 µm.

-

Temperature: 40°C (Critical: Reduces viscosity and improves mass transfer for the bulky Norfloxacin molecule).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 278 nm.

Mobile Phase Preparation (The "Secret Sauce"):

-

Buffer (Solvent A):

-

Dissolve 0.02M

in water. -

Crucial Step: Add 0.1% Triethylamine (TEA).

-

Adjust pH to 2.5 ± 0.1 using Orthophosphoric Acid (85%). Do not use HCl, as chloride ions can corrode stainless steel.

-

-

Organic (Solvent B): Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % Buffer (A) | % ACN (B) | Objective |

| 0.0 | 92 | 8 | Initial retention of polar Impurity B. |

| 5.0 | 92 | 8 | Isocratic hold to separate early eluters. |

| 20.0 | 70 | 30 | Elute Norfloxacin and hydrophobic impurities. |

| 25.0 | 70 | 30 | Wash. |

| 26.0 | 92 | 8 | Re-equilibration. |

Module 4: Frequently Asked Questions (FAQ)

Q: Why does my Norfloxacin peak split when using older columns? A: This is often due to Metal Chelation . Fluoroquinolones can chelate iron ions in the stainless steel frits of older columns.

-

Action: Passivate your LC system with 30% Phosphoric acid (without the column!) or switch to a PEEK-lined column hardware if available.

Q: Can I use a HILIC column for these polar impurities? A: While HILIC retains polar compounds well, Norfloxacin itself is quite hydrophobic in the middle of the molecule. HILIC often results in poor solubility of the parent drug in the high-organic loading solvent required. Reversed-Phase with Polar Embedding is the more robust standard for this specific application.

Q: My resolution degrades after 500 injections. Why? A: At pH 2.5, the bonded phase can hydrolyze (strip off) if the column is not sterically protected. Ensure you are using a "StableBond" or "Sterically Protected" type column, or flush the column with 100% ACN after every batch to remove hydrophobic buildup that might be masking the stationary phase.

References

-

United States Pharmacopeia (USP). USP Monograph: Norfloxacin.[3] USP-NF. (Requires Subscription).

- E.J. Parente, et al. "Separation of fluoroquinolones by HPLC." Journal of Chromatography A. Explains the mechanism of silanol interaction with piperazine rings.

-

Agilent Technologies. "Analysis of Quinolone Antibiotics using Poroshell 120." Application Note 5990-8436EN. Demonstrates the effect of low pH and end-capping. Link

-

Waters Corporation. "SymmetryShield RP18: The role of polar embedded groups in separating basic compounds." Waters Application Notes. Link

-

National Center for Biotechnology Information (NCBI). "Norfloxacin Structure and Chemical Properties." PubChem Compound Summary. Link

Sources

Validation & Comparative

Validation of an Analytical Method for Desethylene Norfloxacin Hydrochloride

A Comparative & Technical Guide for Pharmaceutical Scientists[1]

Executive Summary

Desethylene Norfloxacin (often designated as Impurity B in pharmacopeial monographs) is a primary degradation product of Norfloxacin, resulting from the cleavage of the piperazine ring. Its presence indicates instability in the active pharmaceutical ingredient (API) or dosage form.

This guide provides a rigorous, science-first approach to validating an analytical method for this specific compound. Unlike generic protocols, this document focuses on the polarity shift caused by the ethylenediamine-like side chain of Desethylene Norfloxacin, which necessitates specific chromatographic conditions for adequate resolution from the parent drug.

Part 1: Compound Profile & Analytical Challenges

To validate a method effectively, one must understand the physico-chemical behavior of the analyte.

| Property | Desethylene Norfloxacin HCl | Norfloxacin (Parent) | Analytical Implication |

| Structure | Quinolone core with an ethylenediamine side chain (piperazine ring opened/cleaved). | Quinolone core with an intact piperazine ring.[1] | The open chain increases polarity and potential for silanol interactions (tailing). |

| Polarity | High (More hydrophilic). | Moderate. | Elution Order: Desethylene Norfloxacin typically elutes before Norfloxacin in Reverse Phase (RP) systems. |

| Ionization | Zwitterionic (Acidic COOH, Basic Amines). | Zwitterionic. | pH Criticality: Mobile phase pH must be strictly controlled (typically pH 2.0–3.0) to ensure consistent ionization and peak shape. |

| UV Max | ~275–278 nm. | ~275–278 nm. | Detection wavelengths are compatible; simultaneous determination is feasible. |

Part 2: Method Selection & Comparative Analysis

Before locking in a protocol, researchers must weigh the available technologies. While LC-MS/MS offers supreme sensitivity, it is often cost-prohibitive for routine QC.

Comparative Matrix: Selecting the Right Tool

| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography (UPLC-UV) | LC-MS/MS (Triple Quadrupole) |

| Primary Use | Routine QC, Batch Release, Stability Testing. | High-Throughput QC, Complex Impurity Profiling. | Trace Analysis (genotoxic impurities), Structure Elucidation. |

| Resolution | Moderate (Requires longer columns/runs). | High (Sub-2 µm particles allow sharp separation). | High (Mass-based resolution). |

| Sensitivity (LOD) | ~0.05% (Sufficient for ICH thresholds). | ~0.01% (Superior to HPLC). | < 0.001% (Trace levels). |

| Cost/Run | Low. | Medium (Consumables are pricier). | High. |

| Robustness | High (Tolerates matrix effects well). | Moderate (Prone to clogging/pressure issues). | Low (Requires skilled operators). |

| Verdict | Recommended for Routine Validation. | Recommended for High-Volume Labs. | Overkill for standard impurity limits. |

Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the specific phase of drug development.

Figure 1: Decision tree for selecting the analytical platform based on sensitivity and throughput requirements.

Part 3: The Optimized Protocol (HPLC-UV)[2]

This protocol is designed to validate Desethylene Norfloxacin Hydrochloride as an impurity or degradation product. It addresses the "amine tailing" issue common with this molecule.

Chromatographic Conditions

-

Instrument: HPLC system with Gradient capability and PDA/UV Detector.

-

Column: C18 End-capped column (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm.

-

Expert Insight: "End-capped" is non-negotiable. The open amine chain of Desethylene Norfloxacin interacts strongly with free silanol groups on non-end-capped columns, causing severe peak tailing.

-

-

Mobile Phase A: Buffer Solution (0.025 M Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with Orthophosphoric Acid).

-

Why pH 3.0? At this pH, the amine groups are protonated, and the carboxylic acid is suppressed, preventing zwitterionic switching during the run.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 278 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Gradient Program

The Desethylene impurity is more polar and will elute early. A gradient is required to elute the late-eluting parent (Norfloxacin) and wash the column.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 5.0 | 90 | 10 | Isocratic hold for Desethylene elution |

| 20.0 | 60 | 40 | Ramp to elute Norfloxacin |

| 25.0 | 60 | 40 | Wash |

| 26.0 | 90 | 10 | Return to initial |

| 35.0 | 90 | 10 | Re-equilibration |

Part 4: Validation Methodology (ICH Q2 Guidelines)

Validation must prove the method is suitable for its intended use. The following parameters are critical for Desethylene Norfloxacin.

Specificity (Selectivity)

Objective: Ensure Desethylene Norfloxacin is resolved from Norfloxacin and the solvent front.

-

Protocol: Inject Blank, Placebo, Pure Desethylene Standard, Pure Norfloxacin Standard, and a Spiked Sample.

-

Acceptance Criteria:

-

Resolution (

) between Desethylene Norfloxacin and nearest peak > 1.5. -

No interference at the retention time of the analyte from the blank.

-

Linearity

Objective: Verify response is proportional to concentration.

-

Protocol: Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 10 µg/mL).

-

Acceptance Criteria:

Accuracy (Recovery)

Objective: Confirm no loss of analyte during extraction.

-

Protocol: Spike Placebo matrix with Desethylene Norfloxacin at three levels (50%, 100%, 150% of target limit). Perform in triplicate.

-

Acceptance Criteria:

-

Mean Recovery: 90.0% – 110.0% (for impurity levels).

-

% RSD of recovery

.[2]

-

Precision (Repeatability)

Objective: Assess method consistency.

-

Protocol: 6 injections of the standard solution at the 100% specification limit.

-

Acceptance Criteria:

Limit of Quantification (LOQ) & Detection (LOD)

Objective: Define the sensitivity floor.

-

Method: Based on Signal-to-Noise (S/N) ratio.

-

Criteria:

-

LOD: S/N

. -

LOQ: S/N

.

-

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation execution, ensuring prerequisites are met before moving to complex parameters.

Figure 2: Step-by-step validation workflow ensuring data integrity at each stage.

Part 5: Troubleshooting & Expert Insights

Issue: Peak Tailing of Desethylene Norfloxacin

-

Cause: Interaction between the secondary amine (from the cleaved piperazine) and residual silanols on the silica support.

-

Fix: Ensure the column is "End-capped". If tailing persists, increase the buffer concentration (e.g., to 50 mM) or add an ion-pairing agent like Triethylamine (TEA) (though TEA is less desirable in LC-MS compatible methods).

Issue: Retention Time Shift

-

Cause: Fluoroquinolones are sensitive to pH.[3] A shift of 0.1 pH units can alter ionization.

-

Fix: Use a precise pH meter calibrated daily. Always buffer the aqueous phase, never the organic phase.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

-

United States Pharmacopeia (USP). Norfloxacin Monograph - Impurities.[4] USP-NF. (Referenced for Impurity A/B definitions).

-

E.P. (European Pharmacopoeia). Norfloxacin Hydrochloride - Related Substances.[5] (Referenced for Desethylene identification).

-

PubChem. this compound (Compound Summary). National Library of Medicine.

-

Journal of Pharmaceutical and Biomedical Analysis. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (Discusses HPLC vs UPLC separation logic).

Sources

- 1. primescholars.com [primescholars.com]

- 2. Spectrophotometric determination of norfloxacin using bromophenol blue - Arabian Journal of Chemistry [arabjchem.org]

- 3. Norfloxacin [drugfuture.com]

- 4. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 75001-77-3 [chemicalbook.com]

Comparative analysis of Norfloxacin and its degradation products

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Environmental Toxicologists

Executive Summary

Norfloxacin (NOR), a second-generation fluoroquinolone, is a cornerstone antibiotic for urinary tract infections. However, its stability profile presents a double-edged sword: the robust fluoroquinolone core ensures therapeutic efficacy but contributes to environmental persistence, while the labile piperazine ring creates a spectrum of degradation products (DPs) with distinct toxicological profiles.

This guide objectively compares Norfloxacin against its primary degradation products. Unlike standard drug comparisons, this analysis focuses on the parent-to-progeny relationship , evaluating how the degradation process alters physicochemical properties, antimicrobial potency, and toxicity.

Structural Stability & Degradation Mechanisms

To understand the comparison, one must first understand the mechanism of divergence. Norfloxacin’s degradation is not random; it follows specific structural vulnerabilities.

The Parent Molecule: Norfloxacin[1][2][3][4][5][6][7][8]

-

Core Structure: 6-fluoro-4-quinolone-3-carboxylic acid (Responsible for DNA gyrase binding).

-

Labile Site: The piperazine ring at position 7.

-

Stability Profile: High thermal stability; extreme photosensitivity.

The Challengers: Major Degradation Pathways

The comparison subjects are generated via three primary stress pathways (ICH Q1B/Q1A compliant):

-

Photolytic Degradation (The Dominant Pathway):

-

Mechanism: UV irradiation triggers the cleavage of the piperazine ring and defluorination.

-

Key Products: Desethylene norfloxacin, 7-amino derivative.

-

-

Oxidative Degradation (Fenton/AOPs):

-

Mechanism: Hydroxyl radical (

) attack. -

Key Products: Hydroxylated norfloxacin isomers.

-

-

Biodegradation:

-

Mechanism: Enzymatic transformation in wastewater matrices.

-

Key Products: Acetylated and formylated derivatives.

-

Visualization: Degradation Pathways

The following diagram maps the structural divergence of Norfloxacin into its primary comparators.

Caption: Structural divergence of Norfloxacin into primary degradation products via photolytic and oxidative pathways.

Comparative Performance Matrix

The following data synthesizes experimental findings comparing the parent drug with its degradation products.

Table 1: Physicochemical and Biological Comparison

| Feature | Norfloxacin (Parent) | Desethylene Norfloxacin (DP-1) | Hydroxylated Norfloxacin (DP-2) |

| Origin | Synthetic API | Photodegradation (Piperazine cleavage) | Oxidative Degradation |

| Molecular Weight | 319.33 Da | ~291 Da | ~335 Da |

| Retention Time (RRT)* | 1.00 | ~0.85 (More Polar) | ~0.92 |

| Antibacterial Activity | High (MIC < 1 µg/mL for E. coli) | Low/Moderate (Retains core, loses uptake efficiency) | Low |

| Genotoxicity Risk | Low (at therapeutic doses) | High (Structural alert for mutagenicity) | Moderate |

| Environmental Fate | Adsorbs to soil; persistent | Mobile in water; potential bioaccumulation | Water soluble |

*Relative Retention Time (RRT) based on C18 Reverse Phase chromatography.

Key Comparative Insights

-

Efficacy vs. Toxicity Paradox: While the degradation products (DPs) generally lose antibacterial potency (killing fewer bacteria), they often exhibit higher genotoxicity. The cleavage of the piperazine ring renders the molecule less effective at penetrating bacterial walls but potentially more reactive with eukaryotic DNA.

-

Solubility Shift: Photolytic products like Desethylene Norfloxacin are more polar than the parent. In HPLC analysis, they elute earlier than Norfloxacin, requiring careful gradient optimization to prevent co-elution in stability-indicating methods.

Experimental Protocols

To validate the comparison above, the following self-validating protocols are recommended. These follow ICH Q1A(R2) and Q1B guidelines.

Protocol A: Forced Degradation (Stress Testing)

Objective: Generate degradation products to compare against the parent standard.

-

Preparation: Prepare a 1 mg/mL stock solution of Norfloxacin in 0.1 M HCl.

-

Photolytic Stress:

-

Expose sample to 1.2 million lux hours (Cool White Fluorescent) and 200 W·h/m² (UV).

-

Control: Wrap one vial in aluminum foil (Dark Control).

-

-

Oxidative Stress:

-

Add 30%

to the stock solution (Final conc. 3%). Incubate at RT for 4 hours.

-

-

Quenching: Neutralize oxidative samples with sodium bisulfite; filter all samples through 0.22 µm PTFE filters.

Protocol B: LC-MS/MS Analytical Method

Objective: Separate and identify Parent vs. DPs.

-

Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

-

Column: C18 (e.g., Acquity BEH or Kinetex), 1.7 µm, 2.1 x 100 mm.[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Promotes ionization).

-

B: Acetonitrile + 0.1% Formic Acid.[2]

-

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar degradants).

-

1-10 min: 5%

40% B (Linear gradient). -

10-12 min: 95% B (Wash).

-

-

Detection: ESI Positive Mode (

).

Visualization: Analytical Workflow

This workflow ensures the rigorous separation required to distinguish the parent drug from its similar byproducts.

Caption: LC-MS/MS workflow for the simultaneous quantification and identification of Norfloxacin and its degradants.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3][4] [Link]

-

Ahmad, I., et al. (2015).[5] Photodegradation of Norfloxacin in Aqueous and Organic Solvents: A Kinetic Study. ResearchGate.[6] [Link]

-

Veach, B., et al. (2017).[2] Method for Determination and Confirmation of Norfloxacin, Enrofloxacin, and Ciprofloxacin using LC/MS3. U.S. FDA / ResearchGate. [Link]

-

Feng, M., et al. (2020). Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin.[7] National Institutes of Health (PMC). [Link]

-

Hubicka, U., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS.[1] National Institutes of Health (PMC). [Link]

Sources

- 1. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. onyxipca.com [onyxipca.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Desethylene Norfloxacin Hydrochloride: Proper Disposal & Handling Guide

Executive Summary & Core Directive

IMMEDIATE ACTION REQUIRED: Under no circumstances shall Desethylene Norfloxacin Hydrochloride (CAS: 1797116-86-9 / Base CAS: 75001-77-3) be disposed of via sanitary sewer systems.

As a fluoroquinolone degradation product (Norfloxacin Impurity A), this compound retains bioactive core structures capable of driving Antimicrobial Resistance (AMR) in environmental reservoirs. Although often handled in milligram quantities as a reference standard, its high water solubility (due to the hydrochloride salt form) significantly increases its mobility in aquatic ecosystems.

The Standard: All solid and liquid waste containing this substance must be segregated for High-Temperature Incineration .

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand not just its acute toxicity, but its environmental mechanism of action.

| Property | Data | Operational Implication |

| Chemical Name | This compound | Use exact name on waste tags. |

| Role | Norfloxacin Impurity A / Metabolite | Bioactive fluoroquinolone residue. |

| Molecular Formula | C₁₄H₁₆FN₃O₃[1] · HCl | Acidic salt; potential corrosivity in solution. |

| Solubility | Soluble in water (Salt form) | High Risk: Rapid dissolution in drain traps. |

| GHS Hazards | H319 (Eye Irrit.), H361 (Suspected Repro. Tox) | Requires eye protection & double-gloving. |

| Env. Hazard | Antimicrobial / AMR Driver | Zero-discharge policy applies. |

The "Hidden" Hazard: Environmental Persistence

Unlike standard organic solvents that evaporate or degrade, fluoroquinolones are chemically stable. When released into waterways, they exert selective pressure on bacterial populations, promoting the development of resistant strains (e.g., E. coli, Salmonella) even at sub-therapeutic concentrations [1].

Pre-Disposal Protocol: The "Chain of Custody"

Trustworthiness in safety comes from a self-validating workflow. Use this protocol to ensure no trace material leaves the controlled zone.

A. Solid Waste Segregation (The "Red Bag" Protocol)

-

Primary Containment: Any weighing boats, pipette tips, or vials contaminated with the solid salt must be placed immediately into a clear, sealable polyethylene bag (4 mil thickness minimum).

-

Secondary Containment: Place the sealed bag into a rigid, screw-top container (HDPE or Polypropylene).

-

Labeling: The container must be labeled "NON-HAZARDOUS PHARMACEUTICAL WASTE - INCINERATE ONLY." (Note: While technically "hazardous" to the environment, it may not be RCRA "Hazardous" by characteristic, but "Pharmaceutical Waste" is the correct operational stream).